molecular formula C11H10N4O2 B2430926 1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1040661-29-7

1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2430926
CAS RN: 1040661-29-7
M. Wt: 230.227
InChI Key: HYZYKOUXQZCSJV-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide, also known as Meldrum's acid derivative, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis of Pyridine-Derived Schiff Bases for Antimicrobial Activity

A study by Al-Omar and Amr (2010) explored the synthesis of pyridine-bridged bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride. The compounds exhibited significant bactericidal and fungicidal activities, comparable to reference antibiotic drugs like streptomycin and fusidic acid. This research demonstrates the potential of pyridazine derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Microwave-Assisted Synthesis of Isothiazolopyridines

Youssef, Azab, and Youssef (2012) reported on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both traditional chemical methods and modern microwave techniques. This study highlights the efficiency of microwave-assisted reactions in synthesizing complex pyridazine derivatives, providing higher yields in shorter times (Youssef, Azab, & Youssef, 2012).

Water Oxidation Catalysis by Ru Complexes

Research by Zong and Thummel (2005) focused on the synthesis of well-organized dinuclear complexes using pyridazine ligands for water oxidation catalysis. These complexes displayed efficient oxygen evolution, highlighting the utility of pyridazine derivatives in catalysis and renewable energy applications (Zong & Thummel, 2005).

Anticancer Potential of Imidazo[4,5-c]pyridines

Temple, Rose, Comber, and Rener (1987) explored the synthesis of imidazo[4,5-c]pyridines and their analogs as potential anticancer agents. Their studies indicated moderate activity, suggesting the potential of pyridazine derivatives in developing novel cancer therapies (Temple, Rose, Comber, & Rener, 1987).

Novel Synthesis of Pyrazolopyridines for Anti-HIV Activity

Savant, Ladva, and Pandit (2018) synthesized novel 3-amino-4,5-dihydro-6-methyl-4-oxo-N-aryl-1H-pyrazolo[4,3-c]pyridine-7-carboxamides showing moderate to potent activity against HIV strains. This underscores the potential of pyridazine derivatives in antiviral drug development (Savant, Ladva, & Pandit, 2018).

properties

IUPAC Name

1-methyl-6-oxo-N-pyridin-3-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-15-10(16)5-4-9(14-15)11(17)13-8-3-2-6-12-7-8/h2-7H,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZYKOUXQZCSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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